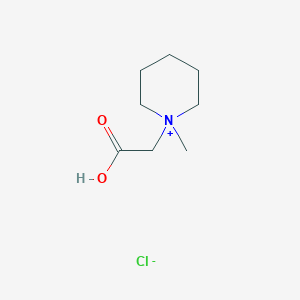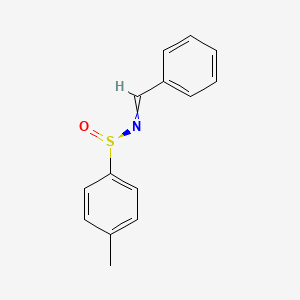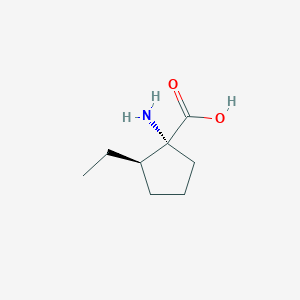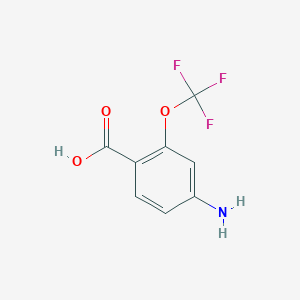![molecular formula C17H14N6O2 B12570992 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine CAS No. 441756-86-1](/img/structure/B12570992.png)
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a cyano group, and a guanidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
The synthesis of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Formation of the guanidine moiety: This can be accomplished by reacting the intermediate with guanidine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and guanidine groups, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .
Aplicaciones Científicas De Investigación
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and guanidine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The cyano group may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in biological activity.
Guanidine derivatives: Compounds with guanidine moieties exhibit different pharmacological properties based on their specific functional groups.
Cyano-substituted compounds: The presence of the cyano group influences the reactivity and biological interactions of these compounds.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
441756-86-1 |
|---|---|
Fórmula molecular |
C17H14N6O2 |
Peso molecular |
334.33 g/mol |
Nombre IUPAC |
1-cyano-2-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H14N6O2/c1-24-15-7-12(4-5-14(15)16-9-20-11-25-16)22-17(21-10-18)23-13-3-2-6-19-8-13/h2-9,11H,1H3,(H2,21,22,23) |
Clave InChI |
XBUMIYPTGRFOGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N=C(NC#N)NC2=CN=CC=C2)C3=CN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


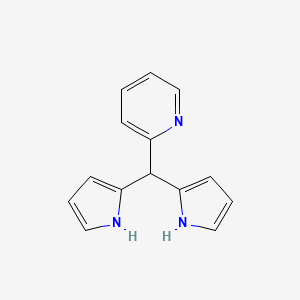
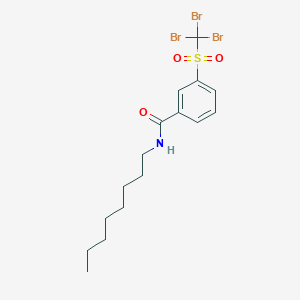
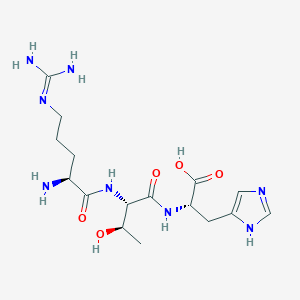
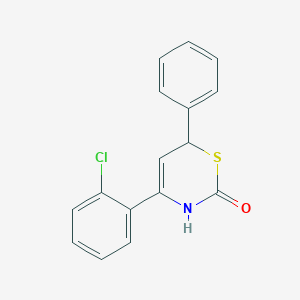
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
